molecular formula C38H39N4O2+ B12646046 Strychochrysine CAS No. 201009-99-6

Strychochrysine

Cat. No.: B12646046
CAS No.: 201009-99-6
M. Wt: 583.7 g/mol
InChI Key: QXXYTXDTJHCEMI-KQSYCOFHSA-O
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Description

Strychochrysine is a bisindole alkaloid isolated from the roots of the Strychnos nux-vomica plant This compound is known for its unique chemical structure and potential biological activities

Chemical Reactions Analysis

Strychochrysine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives .

Comparison with Similar Compounds

Strychochrysine is part of a larger family of bisindole alkaloids, which includes compounds such as strychnine, brucine, and vomicine . Compared to these similar compounds, this compound exhibits unique chemical and biological properties. For instance, while strychnine is well-known for its toxic effects, this compound has shown promising antiplasmodial activity . This distinction highlights the potential of this compound as a valuable compound for further research and development.

Properties

CAS No.

201009-99-6

Molecular Formula

C38H39N4O2+

Molecular Weight

583.7 g/mol

IUPAC Name

(1R,11S,12R,13R,14E,19S,21S)-10-(3-ethyl-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-14-(2-hydroxyethylidene)-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,9-tetraen-11-ol

InChI

InChI=1S/C38H38N4O2/c1-2-22-19-40-14-11-25-24-7-3-5-9-30(24)39-35(25)32(40)17-26(22)28-21-42-31-10-6-4-8-29(31)38-13-15-41-20-23(12-16-43)27(18-33(38)41)34(36(28)44)37(38)42/h3-10,12,17,19,21,27,33-34,36-37,43-44H,2,11,13-16,18,20H2,1H3/p+1/b23-12-/t27-,33-,34-,36+,37-,38+/m0/s1

InChI Key

QXXYTXDTJHCEMI-KQSYCOFHSA-O

Isomeric SMILES

CCC1=C[N+]2=C(C=C1C3=CN4[C@H]5[C@H]([C@@H]3O)[C@H]\6C[C@H]7[C@@]5(CCN7C/C6=C/CO)C8=CC=CC=C84)C9=C(CC2)C1=CC=CC=C1N9

Canonical SMILES

CCC1=C[N+]2=C(C=C1C3=CN4C5C(C3O)C6CC7C5(CCN7CC6=CCO)C8=CC=CC=C84)C9=C(CC2)C1=CC=CC=C1N9

Origin of Product

United States

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